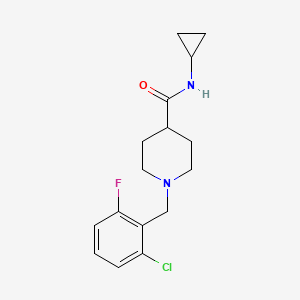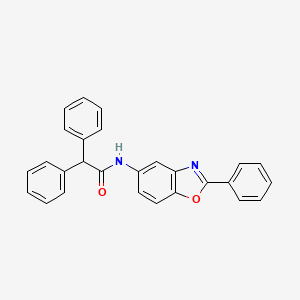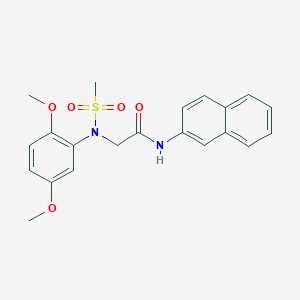![molecular formula C21H30N2O4 B5138645 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5138645.png)
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoylazepanes and has been shown to exhibit promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane involves the inhibition of specific enzymes, such as phosphodiesterase 4 (PDE4) and phosphodiesterase 10 (PDE10). These enzymes play a crucial role in various physiological processes, including inflammation and cell proliferation. By inhibiting these enzymes, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane can modulate various signaling pathways, resulting in its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound has also been shown to improve glucose metabolism and reduce insulin resistance in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane has several advantages for lab experiments. It exhibits good solubility in various solvents, making it easy to use in various assays. The compound also exhibits good stability, allowing for long-term storage. However, one limitation of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane is its relatively high cost, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for the study of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane. One possible direction is the further investigation of its potential therapeutic applications, particularly in the treatment of cancer and diabetes. Another direction is the development of more potent analogs of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane, which may exhibit improved therapeutic properties. Finally, the study of the compound's pharmacokinetics and toxicity profile may provide further insights into its potential clinical applications.
Conclusion:
In conclusion, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane is a promising chemical compound that exhibits significant potential for various therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research on this compound may lead to the development of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane involves the reaction between 4-(4-chlorobenzoyl)azepane and 1-(methoxyacetyl)piperidine in the presence of a base. This reaction results in the formation of the desired compound in good yields.
Aplicaciones Científicas De Investigación
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various diseases, including cancer, diabetes, and Alzheimer's disease. The compound has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
1-[4-[4-(azepane-1-carbonyl)phenoxy]piperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-26-16-20(24)22-14-10-19(11-15-22)27-18-8-6-17(7-9-18)21(25)23-12-4-2-3-5-13-23/h6-9,19H,2-5,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPQJNDOTBIFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)
![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)
![3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5138586.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
![N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5138606.png)

![1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5138622.png)
![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5138625.png)

